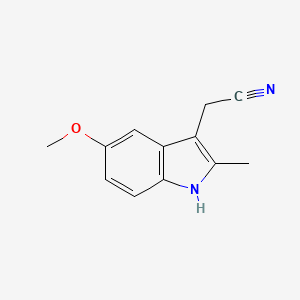

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile

Übersicht

Beschreibung

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to enhance reaction rates and selectivity, while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert nitrile groups to amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Various substituted indole derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

The compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile (C12H12N2O) has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound is characterized by its indole structure, which is known for its biological significance. The presence of the methoxy and acetonitrile functional groups enhances its reactivity and potential interactions with biological targets.

Pharmacological Studies

Research indicates that compounds related to indole structures often exhibit significant pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific compound may serve as a lead structure for developing new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

A study investigating the anticancer properties of indole derivatives found that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacology

Indole derivatives have been extensively studied for their neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in Alzheimer's and Parkinson's disease therapies.

Synthetic Chemistry

The synthesis of this compound has been explored in various chemical reactions, showcasing its utility as an intermediate in organic synthesis. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity.

Synthesis Example

The synthesis involves the reaction of 5-methoxy-2-methyl-1H-indole with acetonitrile under specific conditions, yielding the target compound with good yields. This method can be adapted for large-scale production.

Material Science

Recent studies have investigated the use of indole derivatives in material science, particularly in creating organic semiconductors and photovoltaic materials due to their electronic properties.

Case Study: Organic Electronics

Research has demonstrated that incorporating this compound into polymer matrices enhances charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, indole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation . The exact pathways and targets depend on the specific biological context and the modifications on the indole scaffold .

Vergleich Mit ähnlichen Verbindungen

- 5-Methoxy-2-methyl-3-indoleacetic acid

- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid

- 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

Comparison: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with carboxylic acid or acetic acid groups. This difference can influence the compound’s solubility, stability, and interaction with biological targets .

Biologische Aktivität

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.

Overview of Biological Properties

The compound is categorized within a class of indole derivatives known for their diverse pharmacological effects. It exhibits significant biological activity through various mechanisms, including enzyme inhibition and modulation of cellular pathways.

- Enzyme Interaction : this compound has been shown to inhibit myeloperoxidase (MPO), an enzyme that contributes to oxidative stress by producing reactive oxygen species (ROS). This inhibition can lead to reduced inflammation and oxidative damage in cells.

- Cell Signaling : The compound influences key signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, which is crucial in regulating immune responses and inflammation.

Cellular Effects

In vitro studies indicate that this compound affects various cell types by:

- Modulating gene expression related to inflammation and apoptosis.

- Influencing cellular metabolism, particularly in stress response mechanisms .

The biological activity of this compound can be attributed to its interactions at the molecular level:

Binding Affinity

The compound binds to specific receptors and enzymes, altering their activity. Notably, it has been observed to bind to the active site of MPO, inhibiting its chlorinating activity.

Metabolic Pathways

This compound undergoes metabolism primarily via cytochrome P450 enzymes in the liver, which plays a critical role in its pharmacokinetics and overall biological efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related indole compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

In cancer research, this compound has been evaluated for its ability to induce cell death through mechanisms distinct from traditional apoptosis:

- It was found to induce methuosis—a form of cell death characterized by cytoplasmic vacuolization—highlighting its unique action compared to conventional anticancer agents .

Comparative Analysis with Similar Compounds

To illustrate the distinctiveness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-Methoxy-2-methylindole | Indole | Antimicrobial and anticancer properties |

| 2-(5-Methoxy-2-methylindolyl)acetic acid | Indole derivative | Inhibitory effects on cancer cell lines |

| 1-Benzyl-5-methoxyindole | Indole derivative | Exhibits moderate antibacterial activity |

This table illustrates how structural variations influence biological activity, with this compound exhibiting unique properties due to its acetonitrile group.

Eigenschaften

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHBEZHHXYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.